molecular formula C25H21ClN2O5S B2996361 2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide CAS No. 866588-80-9

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

Cat. No. B2996361
CAS RN: 866588-80-9
M. Wt: 496.96
InChI Key: CZUAMMZQQKJYNQ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups. It has a quinolinone core, which is a bicyclic compound containing a benzene ring fused to a pyridine at two adjacent carbon atoms. Quinolinones are often used as building blocks in the synthesis of more complex compounds and have been found in a number of pharmaceutical drugs .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the quinolinone core, followed by the addition of the various substituents. The exact methods would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinolinone core would likely play a significant role in its overall structure .


Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the quinolinone core might undergo reactions typical of aromatic compounds, while the acetamide group could participate in reactions typical of amides .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its solubility in various solvents, its melting and boiling points, and its reactivity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. If it’s intended to be a pharmaceutical drug, its mechanism of action would likely involve interacting with biological molecules in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its toxicity, reactivity, and environmental impact. Proper safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, studying its properties in more detail, and developing more efficient methods for its synthesis .

properties

IUPAC Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O5S/c1-16-8-10-21-19(12-16)25(30)23(34(31,32)18-6-4-3-5-7-18)14-28(21)15-24(29)27-17-9-11-22(33-2)20(26)13-17/h3-14H,15H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZUAMMZQQKJYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=CC=C3)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(benzenesulfonyl)-6-methyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-methoxyphenyl)acetamide

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